

Ortho-phenylenediacetamide: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide

CAS No.: 7500-54-1

Cat. No.: B12957629

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An In-depth Monograph on the Synthesis, Characterization, and Application of a Versatile Chemical Intermediate

Introduction: Unveiling a Core Synthetic Building Block

Ortho-phenylenediacetamide, systematically known as N,N'-(1,2-phenylene)diacetamide, is a disubstituted benzene derivative with the chemical formula $C_{10}H_{12}N_2O_2$.^{[1][2]} While not as widely publicized as its parent compound, o-phenylenediamine, it serves as a crucial intermediate and a foundational molecule in various domains of chemical research. Its structure, featuring two acetamide groups in an ortho position on a phenyl ring, imparts unique chemical reactivity and potential for complex molecular architectures. This guide provides a detailed exploration of its chemical identity, physicochemical properties, a robust synthesis protocol, and its established applications, tailored for researchers and professionals in drug development and materials science. The insights herein are grounded in established chemical principles to ensure both technical accuracy and practical utility.

Chemical Identity and Molecular Architecture

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. Ortho-phenylenediacetamide is unambiguously identified by a set of standardized

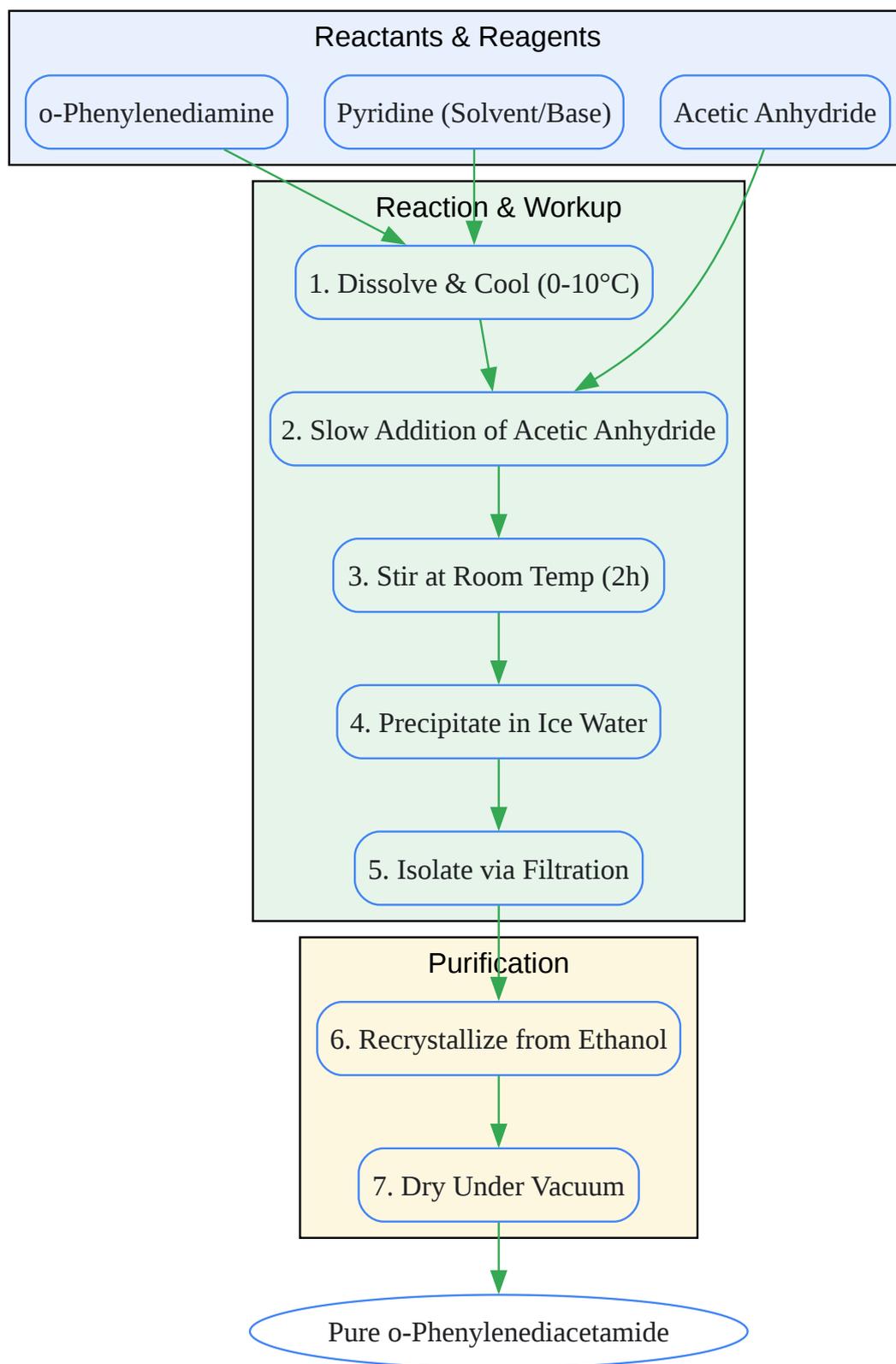
nomenclature and registry numbers.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	N,N'-(1,2-Phenylene)diacetamide [1]
Synonyms	1,2-Diacetamidobenzene, N-(2-acetamidophenyl)acetamide [1]
CAS Number	2050-85-3 [1] [2]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂ [1] [2]
Molecular Weight	192.22 g/mol [1] [3]

| SMILES | CC(=O)Nc1ccccc1NC(=O)C[\[2\]](#) |

The molecular structure, depicted below, consists of a central benzene ring with two adjacent (ortho) acetamide functional groups. This arrangement allows for intramolecular hydrogen bonding and dictates its steric and electronic properties, which are pivotal in its chemical behavior.



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